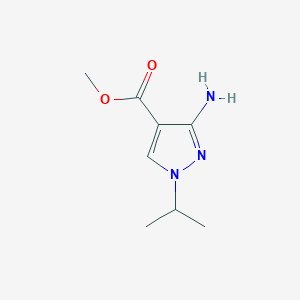

3-氨基-1-异丙基-1H-吡唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate” is a chemical compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives involves several methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds like “3-Amino-4-carbethoxypyrazole” has been analyzed . The molecular formula of “3-Amino-4-carbethoxypyrazole” is C6H9N3O2 and its molecular weight is 155.1546 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazole derivatives are involved in several reactions. For example, they are used for Suzuki-Miyaura cross-coupling reactions, transesterification reactions . They are also used as reagents for the preparation of aminothiazoles as secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “3-Amino-1-methyl-1H-pyrazole” have been analyzed . It is a clear colorless to yellow or pale orange to red liquid. Its refractive index is 1.5395-1.5445 @ 20°C . It is slightly soluble in water .科学研究应用

Medicinal Chemistry: Kinase Inhibition

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate serves as a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors . Kinases are enzymes that play a pivotal role in signal transduction and are targets for therapeutic intervention in diseases like cancer. The pyrazole ring’s ability to mimic the ATP binding site of kinases makes it an excellent candidate for developing new anticancer drugs.

Agricultural Chemistry: Pest Control

In agriculture, this compound is explored for its potential use in pest control. Its structural framework is conducive to creating derivatives that can act as effective agrochemicals . The manipulation of the pyrazole core can lead to the development of novel insecticides and fungicides, contributing to enhanced crop protection.

Polymer Chemistry: Material Synthesis

The pyrazole derivative is utilized in polymer chemistry as a building block for synthesizing advanced materials . Its incorporation into polymers can impart unique properties such as thermal stability and chemical resistance, which are desirable in creating specialized materials for industrial applications.

Industrial Applications: Synthesis Intermediate

This compound is a significant intermediate in organic synthesis, used to produce a variety of industrial chemicals . Its versatility allows for its incorporation into complex molecules, which are then used in the manufacture of dyes, resins, and other industrial products.

Food Industry: UV Stabilizers and Colorings

In the food industry, derivatives of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate are employed as UV stabilizers and cosmetic colorings . These applications ensure the longevity and aesthetic appeal of food products by protecting them from UV radiation and enhancing their color.

Cosmetic Industry: Product Enhancement

The cosmetic industry benefits from the use of pyrazole derivatives as additives that improve the quality of cosmetic products . They can serve as stabilizers, enhancing the shelf life and performance of various cosmetic formulations.

安全和危害

作用机制

Target of Action

Pyrazole derivatives, a class to which this compound belongs, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and elimination reactions .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.95, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .

属性

IUPAC Name |

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)11-4-6(7(9)10-11)8(12)13-3/h4-5H,1-3H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIBTPFJSCYDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)